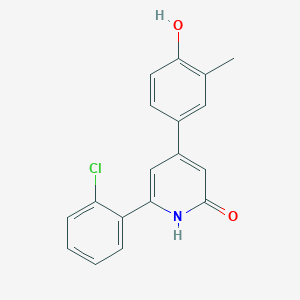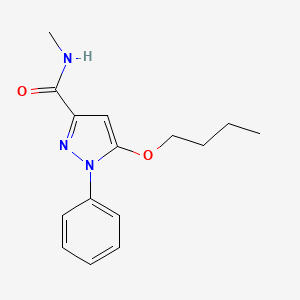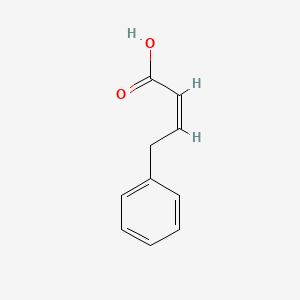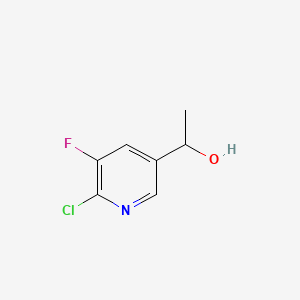
1,2-Bis(3-nitrophenyl)acetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3-nitrophenyl)acetylene is an organic compound with the molecular formula C14H8N2O4 It is characterized by the presence of two nitrophenyl groups attached to an acetylene moiety
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-nitrophenyl)acetylene can be synthesized through a variety of methods. One common approach involves the coupling of 3-nitrophenylacetylene with a suitable halogenated derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
1,2-Bis(3-nitrophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Coupling Reactions: Palladium catalysts, bases like triethylamine, solvents like DMF.
Major Products
Reduction: 1,2-Bis(3-aminophenyl)acetylene.
Substitution: Various substituted nitrophenyl derivatives.
Coupling: Complex acetylene-linked aromatic compounds.
科学研究应用
1,2-Bis(3-nitrophenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their biological activity and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,2-Bis(3-nitrophenyl)acetylene depends on the specific reaction or application. In catalytic processes, the acetylene moiety can coordinate with metal catalysts, facilitating various coupling reactions. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
1,2-Bis(4-nitrophenyl)acetylene: Similar structure but with nitro groups in the para position.
1,2-Bis(2-nitrophenyl)acetylene: Nitro groups in the ortho position.
1,2-Diphenylacetylene: Lacks nitro groups, leading to different reactivity and applications.
Uniqueness
1,2-Bis(3-nitrophenyl)acetylene is unique due to the specific positioning of the nitro groups, which influences its electronic properties and reactivity
属性
CAS 编号 |
2765-15-3 |
|---|---|
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10H |
InChI 键 |
ILLZNTMRBXEUMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)





![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)

![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
